molecular formula C20H33NO3 B1260373 lipoxazolidinone B

lipoxazolidinone B

Cat. No. B1260373
M. Wt: 335.5 g/mol
InChI Key: IFYHOQUOFKVJCG-BIASGTOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

lipoxazolidinone B is a natural product found in Marinospora with data available.

Scientific Research Applications

Antimicrobial Activity

Lipoxazolidinone B, part of the lipoxazolidinone family of marine natural products, exhibits significant antimicrobial activity. Studies have demonstrated its potent effect against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Its structural uniqueness, featuring a 4-oxazolidinone core, makes it a promising scaffold for antimicrobial discovery, especially against drug-resistant pathogens (Robinson, Mills, & Pierce, 2019).

Synthesis and Biological Evaluation

The synthesis of lipoxazolidinone A and its structural analogues has been instrumental in exploring its pharmacophore. This work facilitates understanding of its mechanism of action, contributing to the development of 4-oxazolidinones as valuable scaffolds for antimicrobial drugs (Mills, Robinson, Zehnder, & Pierce, 2018).

Marine Natural Products as a Platform

Lipoxazolidinone B is recognized for its potential to tackle bacterial resistance and persistence, especially in the context of multidrug-resistant (MDR) bacterial pathogens. Marine natural products, such as lipoxazolidinone B, offer distinct platforms for the development of novel therapeutics against antimicrobial-resistant and -tolerant infections (Valdes-Pena, Massaro, Lin, & Pierce, 2021).

Production by Marine Actinomycete

A novel marine actinomycete strain NPS8920 has been identified as a producer of lipoxazolidinones, including lipoxazolidinone B. The production of these compounds is exclusive to seawater-based media, highlighting the marine-specific nature of this antibiotic class (Sunga, Teisan, Tsueng, Macherla, & Lam, 2008).

Novel Antibiotic Pharmacophore

The discovery of lipoxazolidinones A, B, and C from a marine actinomycete has unveiled a new antibiotic pharmacophore in the form of a 2-alkylidene-4-oxazolidinone. This unique structural feature offers a fresh perspective in antibiotic development and research (Macherla, Liu, Sunga, White, Grodberg, Teisan, Lam, & Potts, 2007).

properties

Product Name

lipoxazolidinone B

Molecular Formula

C20H33NO3

Molecular Weight

335.5 g/mol

IUPAC Name

(2E)-2-[(E)-4-methyl-2-oxoundec-3-enylidene]-5-pentyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C20H33NO3/c1-4-6-8-9-11-12-16(3)14-17(22)15-19-21-20(23)18(24-19)13-10-7-5-2/h14-15,18H,4-13H2,1-3H3,(H,21,23)/b16-14+,19-15+

InChI Key

IFYHOQUOFKVJCG-BIASGTOTSA-N

Isomeric SMILES

CCCCCCC/C(=C/C(=O)/C=C/1\NC(=O)C(O1)CCCCC)/C

Canonical SMILES

CCCCCCCC(=CC(=O)C=C1NC(=O)C(O1)CCCCC)C

synonyms

lipoxazolidinone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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